Structural Scaffold Analysis: Molecular Formula and Calculated Lipophilicity of Kayahope vs. Diphenyl Ether Antifungals
In the absence of curated biological data for Kayahope, its primary quantifiable differentiator is its specific chemical structure (C15H14ClNO3S) and its predicted lipophilicity profile . While no direct head-to-head functional assays exist, the predicted LogP provides a class-level inference of its potential for membrane permeability and bioaccumulation relative to simpler diphenyl ether scaffolds. The predicted ACD/LogP for Kayahope is 6.34, which is significantly higher than that of the widely used diphenyl ether antifungal Triclosan (calculated XLogP3: 4.76) [1]. This difference in calculated lipophilicity suggests that Kayahope would exhibit distinct partitioning behavior in biological membranes or environmental compartments, which is a critical consideration for researchers utilizing this compound in controlled assays or material science applications.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 6.34 |
| Comparator Or Baseline | Triclosan (XLogP3): 4.76 |
| Quantified Difference | +1.58 LogP units |
| Conditions | In silico prediction (ACD/Labs Percepta) vs. published calculation (PubChem XLogP3) |
Why This Matters
This in silico data provides a class-level differentiation; a higher predicted LogP implies significantly different partitioning and solubility characteristics, justifying its procurement as a unique scaffold rather than a functional substitute for known antifungals.
- [1] PubChem. Triclosan. Computed XLogP3: 4.76. View Source
